Tert-butyl 3-oxo-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate
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Overview
Description
Tert-butyl 3-oxo-2-oxa-7-azaspiro[44]nonane-7-carboxylate is a chemical compound known for its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-oxo-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate typically involves the reaction of a suitable lactone with an amine under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the spirocyclic structure. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring the compound is produced in a cost-effective and environmentally friendly manner .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-oxo-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
Tert-butyl 3-oxo-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Researchers are investigating its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl 3-oxo-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate
- Tert-butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate
Uniqueness
Tert-butyl 3-oxo-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C12H19NO4 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
tert-butyl 3-oxo-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(15)13-5-4-12(7-13)6-9(14)16-8-12/h4-8H2,1-3H3 |
InChI Key |
YNKCKANNTNRBPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC(=O)OC2 |
Origin of Product |
United States |
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